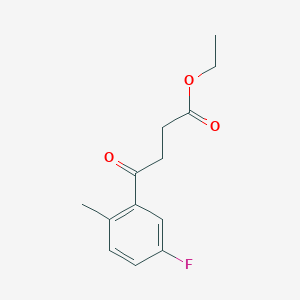

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate

Übersicht

Beschreibung

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate is an organic compound with a complex structure that includes an ethyl ester, a fluorinated aromatic ring, and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2-methyl-5-fluorophenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: 4-(2-methyl-5-fluorophenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(2-methyl-5-fluorophenyl)-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring a fluorine atom and a ketone group, enhances its reactivity, making it suitable for various chemical transformations.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce new functional groups into organic frameworks. |

| Condensation Reactions | Facilitates the formation of larger molecular structures through the elimination of small molecules. |

Biological Research

Potential Biological Activities

Research has indicated that this compound exhibits promising biological activities, making it a candidate for further investigation in medicinal chemistry.

Antitumor Activity

Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF7). The following table summarizes its effectiveness compared to Doxorubicin, a standard chemotherapeutic agent:

| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |

|---|---|---|

| HEPG2 | 15 | 10 |

| MCF7 | 20 | 12 |

Antioxidant Properties

In addition to antitumor effects, the compound has shown antioxidant activity. Studies measuring total antioxidant capacity revealed that it enhances antioxidant defenses in liver and kidney tissues without causing organ toxicity.

In Vivo Studies

In vivo experiments involving Ehrlich Ascites Carcinoma (EAC) in mice demonstrated that administration of this compound resulted in a complete reduction of tumor cell viability. Histopathological examinations confirmed no adverse effects on liver and kidney functions, indicating both efficacy and safety.

Molecular Docking Studies

Molecular docking simulations have shown strong interactions between this compound and key cancer-related receptors. These findings provide insights into how structural modifications could enhance binding affinity and biological activity for future drug development.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-(2-methylphenyl)-4-oxobutyrate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate: Lacks the methyl group, which may influence its chemical properties and interactions.

Ethyl 4-(2-methyl-5-chlorophenyl)-4-oxobutyrate:

Uniqueness

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring

Biologische Aktivität

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a fluorine atom and a ketone group, contributing to its distinctive chemical reactivity. The presence of these functional groups enhances its binding affinity to various biological targets, making it a valuable compound for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : this compound can inhibit certain enzymes, modulating metabolic pathways.

- Receptor Binding : Its structure allows it to bind selectively to receptors, influencing cellular signaling processes.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study evaluated its cytotoxic effects on various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating effective cytotoxicity .

| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |

|---|---|---|

| HEPG2 | 15 | 10 |

| MCF7 | 20 | 12 |

This table summarizes the cytotoxic effects of this compound compared to the standard chemotherapeutic agent Doxorubicin.

Antioxidant Activity

In addition to its antitumor effects, the compound has shown promising antioxidant activity. Studies measured total antioxidant capacity in liver and kidney tissues, revealing that it significantly enhances antioxidant defenses without causing organ toxicity. This dual action suggests potential for use in cancer therapy alongside protective measures against oxidative stress .

Case Studies

- In Vivo Studies : In a study involving Ehrlich Ascites Carcinoma (EAC) in mice, administration of this compound resulted in a complete reduction of tumor cell viability. Histopathological examinations confirmed no adverse effects on liver and kidney functions, indicating the compound's safety profile alongside its efficacy .

- Molecular Docking Studies : Molecular docking simulations revealed strong interactions between this compound and key cancer-related receptors. These findings provide insight into how structural modifications can enhance binding affinity and biological activity, paving the way for the development of more potent derivatives .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| Ethyl 4-(2-methylphenyl)-4-oxobutyrate | Lacks fluorine | Reduced reactivity |

| Ethyl 4-(2-fluorophenyl)-4-oxobutyrate | Lacks methyl group | Altered binding properties |

| Ethyl 4-(2-methyl-5-chlorophenyl)-4-oxobutyrate | Chlorine instead of fluorine | Different pharmacological profile |

This table highlights how variations in molecular structure influence biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)11-8-10(14)5-4-9(11)2/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFPUGAUCASSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645845 | |

| Record name | Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-99-1 | |

| Record name | Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.